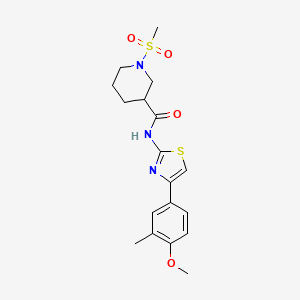
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and related research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H21N3O4S and a molecular weight of 411.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a methoxy-substituted phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 921835-86-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives and piperidine precursors. The process includes the formation of the thiazole ring followed by the introduction of the sulfonamide group and subsequent modifications to achieve the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays reveal that the compound can inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Thiazole-containing compounds have been recognized for their antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anticonvulsant Activity
Research into thiazole derivatives has also indicated potential anticonvulsant activity. Compounds with similar structures have demonstrated efficacy in animal models of epilepsy, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various thiazole derivatives for their ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death in treated cells .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, the compound exhibited lower MIC values against specific bacterial strains, indicating its potential as a novel antimicrobial agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhance biological activity. For instance, substituents on the phenyl ring were crucial for improving anticancer efficacy .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-12-9-13(6-7-16(12)25-2)15-11-26-18(19-15)20-17(22)14-5-4-8-21(10-14)27(3,23)24/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBTIBOHHHEAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














